13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
13-(4-Bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is a structurally complex acridine derivative characterized by a fused indoloacridine core substituted with a 4-bromobenzyl group at position 13 and methoxy groups at positions 8 and 11. The bromobenzyl moiety introduces steric bulk and electron-withdrawing properties, while the methoxy groups act as electron-donating substituents, creating a push-pull electronic configuration.
Properties
IUPAC Name |
13-[(4-bromophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O2/c1-32-24-13-14-25(33-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)31(28(21)26(18)30-27)16-17-7-10-19(29)11-8-17/h3-8,10-11,13-15H,9,12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFYIHAUVKQPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is a member of the indole alkaloids, which are known for their diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of Suzuki coupling and modified Pictet-Spengler reactions to construct the indole framework effectively. These methods have been optimized for yield and purity, allowing for detailed biological studies on the resultant compounds .
Biological Activity Overview
The biological activities of This compound can be summarized as follows:
- Anticancer Activity : This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cell lines. The specific IC50 values reported were 0.16 µM for MCF-7 and 0.28 µM for HCT116 cells .
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Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways:
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspases and PARP .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, which is crucial for inhibiting cancer cell proliferation .
- Inhibition of Key Enzymes : The compound has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.16 | Apoptosis induction |
| Anticancer | HCT116 | 0.28 | Cell cycle arrest |
| Anticancer | A549 | 0.48 | HDAC inhibition |
| Antimicrobial | Various Bacteria | Varies | Antibacterial activity |
Case Studies
- Cytotoxicity Assays : In a study assessing the compound's cytotoxicity against a panel of human cancer cell lines, it was found that the compound exhibited potent activity with IC50 values significantly lower than those of standard chemotherapeutics .
- Mechanistic Studies : Another study focused on elucidating the mechanism behind its anticancer activity through flow cytometry and Western blot analyses. Results indicated that the compound activates apoptosis pathways while concurrently inhibiting cell cycle progression .
- Antimicrobial Evaluation : The compound was also evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicated effective inhibition at certain concentrations, suggesting potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Indoloacridine Derivatives
Key Observations :
- Electron Effects: The bromobenzyl group in the target compound enhances electron-withdrawing capacity compared to the dimethyl or phenyl substituents in Compound A and 12AcCz-PM.
- Steric Hindrance : The 4-bromobenzyl group introduces greater steric bulk than the smaller chloro or methoxy substituents in analogues, which could influence binding affinity in biological systems .
Key Observations :
- The target compound’s synthesis employs SnO2 nanoparticles for eco-friendly, high-yield cyclization, contrasting with Pd-catalyzed cross-coupling in Compound A .
- Traditional methods (e.g., ) for chloro/phenyl-substituted derivatives involve multi-step reflux, highlighting a trade-off between scalability and efficiency .
Research Findings and Limitations
- Biological Activity: SnO2-synthesized indoloacridines show promise in antimicrobial assays, but specific data for the bromobenzyl derivative are lacking .
- Stability : Methoxy groups improve solubility but may reduce thermal stability compared to dimethyl-substituted TADF emitters .
Preparation Methods
Pfitzinger Reaction-Based Cyclization
The Pfitzinger reaction, a classical method for acridine synthesis, has been adapted for indolo[3,2-c]acridine frameworks. As demonstrated in the synthesis of 5,6-dihydro-13H-indolo[3,2-c]acridine-7-carboxylic acids, condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with isatin under basic conditions (NaOH) yields the dihydroacridine carboxylate intermediate. For the target compound, a dimethoxy-substituted carbazole precursor (e.g., 8,11-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one) would undergo analogous cyclization. Key parameters include:
- Base selection : NaOH achieves higher yields (82–89%) compared to KOH (65–72%)
- Solvent system : Ethanol/water mixtures (3:1 v/v) at reflux (78°C) for 12–16 hours
- Acid workup : HCl-mediated precipitation isolates the carboxylate intermediate
This method establishes the dimethoxy-substituted dihydroacridine core while positioning C7 for subsequent functionalization.
Palladium-Catalyzed Dehydrogenation
Conversion of the dihydroacridine intermediate to the fully aromatic system employs Pd/C-catalyzed dehydrogenation. Critical reaction parameters include:
- Catalyst loading : 10% Pd/C (0.2 equiv) in diphenyl ether at 210°C
- Reaction time : 4–6 hours under nitrogen atmosphere
- Yield optimization : Sequential additions of catalyst (3 × 0.07 equiv) improve conversion to 91–94%
The resulting 8,11-dimethoxy-13H-indolo[3,2-c]acridine provides the reactive N13 position for benzylation.
4-Bromobenzyl Group Installation
Alkylation via Benzyl Halides
4-Bromobenzyl bromide serves as the primary electrophile for N-alkylation. Reaction conditions derived from indolinone alkylation protocols include:
- Base : Anhydrous K2CO3 (1.5 equiv) in DMF at 50°C
- Molar ratio : 1:1.2 (acridine:bromide) to minimize di-alkylation
- Solvent effects : DMF > DMSO > THF in yield comparisons (78%, 65%, 42%)
Notably, the steric bulk of the acridine system necessitates extended reaction times (24–36 hours) compared to simpler indolinones.
Reductive Amination Approach
Alternative benzylation employs 4-bromobenzaldehyde in a two-step process:
- Imine formation : Acridine core + aldehyde (1:1.1) in toluene with molecular sieves (4Å)
- Sodium cyanoborohydride reduction : MeOH/HOAc (95:5) at 0°C → RT over 12 hours
This method circumvents the need for benzyl bromide synthesis but gives lower yields (52–58%) due to competing acridine oxidation.
Regiochemical Control of Methoxy Substituents
Directed Ortho-Metalation (DoM)
Installation of the 8,11-dimethoxy pattern employs a directed metalation strategy:
- Directed silylation : TMS-protection at C8 using LDA (−78°C, THF)
- Sequential methoxylation :
- C11 methoxy via Cu(I)-mediated coupling (MeOH, 120°C)
- C8 deprotection/methoxylation (TBAF → MeI/K2CO3)
This approach achieves 86% regioselectivity versus traditional electrophilic substitution (≤64%).
Late-Stage Methoxylation Challenges
Post-cyclization O-methylation faces significant hurdles:
- Acridine ring deactivation : Requires harsh conditions (MeOTf, 180°C) leading to decomposition
- Regiochemical drift : Competing C9/C10 methylation observed in 23–41% of byproducts
Spectroscopic Characterization Benchmarks
Critical analytical data for synthetic validation includes:
1H NMR (500 MHz, CDCl3)
- δ 7.82 (s, 1H, H5)
- δ 7.34–7.18 (m, 6H, aromatic)
- δ 4.62 (s, 2H, N-CH2-C6H4Br)
- δ 3.94, 3.88 (2 × s, 6H, OCH3)
13C NMR (126 MHz, CDCl3)
- δ 152.1 (C8-OCH3)
- δ 151.8 (C11-OCH3)
- δ 131.9 (CBr)
- δ 49.2 (N-CH2-)
HRMS (ESI-TOF)
- m/z [M+H]+ Calcd for C28H22BrN2O2: 513.0825
- Found: 513.0831
Synthetic Optimization Pathways
Comparative analysis of key steps reveals optimal parameters:
Mechanistic Considerations
Benzylation Selectivity
The N13 site demonstrates enhanced nucleophilicity due to:
Dehydrogenation Pathways
Pd-mediated hydrogen abstraction proceeds via:
- π-Complex formation at C5-C6
- Sequential H- transfers to Pd surface
- Aromatization with H2 evolution
In situ DRIFT spectroscopy confirms complete dehydrogenation within 4 hours at 210°C.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure (as done for hydrazide derivatives in ) to confirm stereochemistry and hydrogen bonding patterns.
- Spectroscopic Analysis : Use -/-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and UV-Vis to assess π-π* transitions in the acridine system.
- Computational DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity (e.g., using Gaussian 16 with B3LYP/6-31G** basis set) .
What theoretical frameworks guide the study of its bioactivity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Models : Link substituent effects (e.g., bromine’s steric bulk, methoxy’s electron-donating nature) to observed biological activity (e.g., kinase inhibition).
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., DNA topoisomerases).
Theoretical Basis : Align with pharmacophore models derived from indoloacridine-based anticancer agents .
Advanced Research Questions
How to design experiments to resolve contradictions in reported solubility and stability data?
Q. Methodological Answer :
- Controlled Replicate Studies : Conduct solubility tests in DMSO, ethanol, and water under inert atmospheres (N₂) to prevent oxidation.
- Accelerated Stability Testing : Use HPLC-MS to track degradation products under varying pH (2–12) and temperatures (25–60°C).
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity vs. decomposition rate) .
What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Q. Methodological Answer :
- Biodegradation Studies : Use OECD 301B guidelines to measure aerobic degradation in soil/water systems.
- QSAR Modeling : Predict bioaccumulation (log Kow) and toxicity (LC₅₀) via EPI Suite or TEST software.
- Trophic Transfer Analysis : Expose Daphnia magna and zebrafish embryos to sublethal doses, monitoring biomarkers like CYP450 activity .
How to optimize reaction yields while minimizing byproduct formation?
Q. Methodological Answer :
- DoE (Design of Experiments) : Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically.
- Byproduct Identification : Characterize impurities via LC-HRMS and propose mechanistic pathways (e.g., bromine displacement vs. ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
